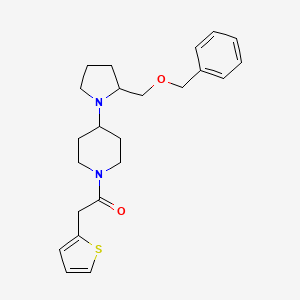
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C23H30N2O2S and its molecular weight is 398.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its potential pharmacological applications. Its structure integrates multiple functional groups, including a benzyloxy moiety, a pyrrolidine ring, and a thiophene unit, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its effects on various biological targets, its synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H34N2O2, with a molecular weight of approximately 398.54 g/mol. The compound's intricate structure suggests that it may engage in various interactions within biological systems, making it a subject of interest in medicinal chemistry.
Pharmacological Potential
- Neurological Disorders : The compound has been studied for its potential as an antagonist at the calcitonin gene-related peptide receptor, indicating possible applications in migraine treatment due to promising intranasal bioavailability and efficacy in animal models.
- Antimicrobial Activity : Thiophene derivatives, similar to the compound in focus, have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, studies have indicated that thiophene derivatives exhibit minimum inhibitory concentrations (MIC) that are competitive with established antibiotics .
- Antioxidant Properties : The compound's structural features suggest potential antioxidant activity. Research into related thiophene compounds has demonstrated their ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Its ability to bind to specific receptors (e.g., calcitonin gene-related peptide receptors) is crucial for its pharmacological effects.
- Chemical Reactivity : The presence of functional groups such as ketones and thiophenes may enhance reactivity towards biological targets, facilitating interactions that lead to desired therapeutic effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine and Piperidine Rings : These rings are synthesized through standard methods involving amine coupling reactions.
- Introduction of the Benzyloxy Group : The benzyloxy moiety is added via alkylation reactions using appropriate benzylic halides.
- Formation of the Thiophene Component : Thiophene derivatives can be synthesized through cyclization reactions involving sulfur-containing precursors.
Case Studies and Research Findings
科学的研究の応用
Research indicates that compounds similar to 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit significant interactions with neurotransmitter systems, particularly dopamine and norepinephrine transporters.
Neurotransmitter Modulation
Studies have shown that related compounds can act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating disorders such as depression and ADHD. For instance, the compound's ability to selectively inhibit DAT while sparing serotonin transporter (SERT) activity could lead to fewer side effects commonly associated with traditional antidepressants .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
Case Study 1: Antidepressant Activity
A study on a related compound demonstrated its efficacy in animal models of depression, exhibiting significant improvements in locomotor activity and behavioral despair tests. These findings suggest that the compound's mechanism may involve enhanced dopaminergic and noradrenergic signaling .
Case Study 2: Analgesic Properties
Another investigation revealed that derivatives of this class showed analgesic effects in pain models, potentially through modulation of pain pathways involving the central nervous system .
特性
IUPAC Name |
1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-23(16-22-9-5-15-28-22)24-13-10-20(11-14-24)25-12-4-8-21(25)18-27-17-19-6-2-1-3-7-19/h1-3,5-7,9,15,20-21H,4,8,10-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBPKHXDXXGJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CC3=CC=CS3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













